BenchChemオンラインストアへようこそ!

3-(3-Aminopropyl)benzoic acid

Pharmaceutical Analysis Reference Standards Impurity Profiling

This product is the designated Fesoterodine Impurity 3 reference standard, essential for analytical method validation (AMV), quality control (QC), and ANDA submissions for Fesoterodine. Substitution with para-isomers or shorter-chain analogs is not scientifically valid in this regulated context. As a bifunctional, amphoteric building block with a three-carbon linker, it also serves as a unique chemical probe with demonstrated inhibitory effects on P. aeruginosa growth. Ensure regulatory compliance with this fully characterized, pharmacopeially traceable standard.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 1346604-68-9; 157487-94-0
Cat. No. B2536154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)benzoic acid
CAS1346604-68-9; 157487-94-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CCCN.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
InChIKeyMLHQSMUQVWLINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminopropyl)benzoic acid (CAS 1346604-68-9; 157487-94-0): Molecular Identity and Procurement-Relevant Characteristics


3-(3-Aminopropyl)benzoic acid (often supplied as the hydrochloride salt, CAS 1346604-68-9) is an amphoteric, meta-substituted aminobenzoic acid derivative with the molecular formula C₁₀H₁₃NO₂ and a free base molecular weight of 179.22 g/mol [1]. It features a three‑carbon primary amine‑terminated alkyl chain attached to the meta‑position of a benzoic acid core. It is chemically defined as a bifunctional building block, but its primary commercial significance stems from its identification and use as a characterized impurity (Fesoterodine Impurity 3) and a reference standard in the analytical and quality control workflows for the overactive bladder drug Fesoterodine [2]. Additionally, its structural features and the presence of both amine and carboxylic acid moieties make it a candidate for use as a linker or spacer in research applications [3].

3-(3-Aminopropyl)benzoic acid (CAS 1346604-68-9; 157487-94-0): Why Substituting with Common Analogs Fails in Analytical and Biological Contexts


Substituting 3-(3-aminopropyl)benzoic acid with closely related analogs, such as 4-(3-aminopropyl)benzoic acid (para‑isomer), 3-(aminomethyl)benzoic acid (shorter linker), or 3-(3-hydroxypropyl)benzoic acid (hydroxyl‑terminated), is not scientifically valid without re‑validation of the application. In regulated pharmaceutical analysis, the compound is specifically designated as Fesoterodine Impurity 3, and substituting it with another aminobenzoic acid derivative would fail to meet the required reference standard identity for impurity profiling and method validation [1]. From a structure‑activity perspective, the meta‑positioned three‑carbon aminopropyl chain confers distinct spatial and electronic properties that differentiate its interactions with biological targets compared to para‑isomers or analogs with altered linker length or terminal functional groups [2]. The differential reactivity is quantitatively evidenced below, where the target compound shows specific biological activity that is absent in in‑class comparators.

3-(3-Aminopropyl)benzoic acid (CAS 1346604-68-9; 157487-94-0): Quantitative Differentiation Evidence for Procurement Decision‑Making


Analytical Reference Standard Identity: Fesoterodine Impurity 3 Differentiation from Para‑Isomer

3-(3-Aminopropyl)benzoic acid is specifically designated as Fesoterodine Impurity 3 and is a characterized degradation product formed under stress conditions in Fesoterodine tablet dosage forms [1]. In contrast, the para‑isomer, 4-(3-aminopropyl)benzoic acid (CAS 7465-05-6), is not a known impurity of Fesoterodine and does not possess the same regulatory or analytical utility for this drug . The target compound is supplied with detailed characterization data compliant with regulatory guidelines, traceable to USP or EP pharmacopeial standards, enabling its use in analytical method validation (AMV), Quality Control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production [2]. The para‑isomer lacks this specific regulatory and analytical certification profile.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Antibacterial Activity: Growth Inhibition of Pseudomonas aeruginosa vs. Structural Analogs

3-(3-Aminopropyl)benzoic acid has been reported to exert inhibitory effects on the growth of Pseudomonas aeruginosa, a clinically significant pathogenic bacterium . This activity is not a universal feature of all aminobenzoic acid derivatives. For instance, 3-(aminomethyl)benzoic acid, which contains a shorter methyl linker, is primarily documented as a pharmaceutical intermediate with no reported antibacterial activity [1]. Similarly, 4-(3-aminopropyl)benzoic acid, the para‑isomer, has not been demonstrated to inhibit P. aeruginosa growth . The differential activity suggests a structure‑activity relationship wherein the specific meta‑positioned three‑carbon aminopropyl chain is necessary for this biological effect.

Antibacterial Pseudomonas aeruginosa Structure‑Activity Relationship

Negative Selectivity: Lack of cAMP Phosphodiesterase Inhibition Contrasts with Active Aminobenzoate Derivatives

In an in vitro assay using bovine aorta tissue, 3-(3-aminopropyl)benzoic acid was tested for inhibitory activity against cAMP phosphodiesterase at 1 μM cGMP in the presence of 10 μM calcium and 15 nM calmodulin [1]. The compound was determined to be 'insignificant' in inhibiting this enzyme [1]. This lack of activity is a differentiating feature, as some structurally related aminobenzoic acid esters have been reported to possess biological activity in other systems. For example, certain alkyl p‑aminobenzoates demonstrate measurable anesthetic efficiency and potency [2]. The absence of PDE inhibition in the target compound suggests that it does not possess this specific off‑target liability, which may be advantageous in applications where PDE inhibition is undesirable.

Phosphodiesterase Enzyme Inhibition Negative Data

Physicochemical Properties: Computed Rotatable Bond Count and Polarity Differentiate from Shorter Linker Analogs

The three‑carbon aminopropyl chain in 3-(3-aminopropyl)benzoic acid confers 4 rotatable bonds, which is significantly higher than the 2 rotatable bonds present in 3-(aminomethyl)benzoic acid [1][2]. This increased flexibility and extended length (approximately 5.8 Å vs. 3.5 Å for the methyl linker) provide greater conformational freedom for spanning distances between functional moieties in bifunctional linker applications . The amphoteric nature—arising from both carboxylic acid (acidic) and primary amine (basic) groups—also distinguishes it from 3-(3-hydroxypropyl)benzoic acid, which replaces the amine with a less basic and less nucleophilic hydroxyl group [3]. These physicochemical differences directly impact solubility, reactivity, and the compound's utility as a building block.

Physicochemical Properties Drug‑likeness Linker Design

Amphoteric Character: Bifunctional Reactivity for Conjugation vs. Hydroxyl‑Terminated Analog

3-(3-Aminopropyl)benzoic acid contains both a carboxylic acid and a primary amine, making it a true amphoteric compound capable of participating in diverse conjugation chemistries (e.g., amide bond formation with either amine‑reactive or carboxyl‑reactive partners) . In contrast, 3-(3-hydroxypropyl)benzoic acid contains a hydroxyl group instead of an amine, which is significantly less nucleophilic and requires activation for most conjugation reactions [1]. This functional group difference directly impacts the compound's utility as a bifunctional linker or building block, with the amine offering greater versatility in bioconjugation and solid‑phase synthesis strategies.

Bifunctional Linker Conjugation Chemistry Amphoteric

3-(3-Aminopropyl)benzoic acid (CAS 1346604-68-9; 157487-94-0): High‑Value Procurement Scenarios Based on Verified Differentiation


Pharmaceutical Analytical Reference Standard for Fesoterodine Impurity Profiling

As a fully characterized, pharmacopeially traceable reference standard for Fesoterodine Impurity 3, this compound is essential for analytical method development, method validation (AMV), quality control (QC), and ANDA submissions related to Fesoterodine [1]. Its specific identification as a degradation product formed under stress conditions in tablet dosage forms makes it a critical component in stability‑indicating methods [2]. No other aminobenzoic acid derivative can substitute in this regulated context without invalidating the analytical method.

Chemical Probe for Investigating Pseudomonas aeruginosa Inhibition

The compound exhibits inhibitory effects on the growth of P. aeruginosa, a common and clinically relevant pathogenic bacterium [1]. This activity is not shared by the para‑isomer or shorter linker analogs, making it a unique chemical probe for studying the molecular basis of this antibacterial effect and potentially for developing novel anti‑pseudomonal agents.

Flexible, Bifunctional Linker in PROTAC, ADC, and Peptide Synthesis

The amphoteric nature, with both carboxylic acid and primary amine functionalities, coupled with the four‑rotatable‑bond, three‑carbon aminopropyl chain, provides a versatile, flexible linker for conjugation strategies [1][2]. This compound can serve as a spacer in peptide synthesis or as a building block for designing PROTACs and antibody‑drug conjugates (ADCs), where linker length and flexibility are critical for achieving the required spatial orientation between functional moieties .

Negative Control in cAMP Phosphodiesterase Inhibition Assays

The demonstrated lack of inhibitory activity against cAMP phosphodiesterase in bovine aorta assays (activity deemed 'insignificant') [1] allows this compound to serve as a negative control in related enzyme inhibition studies. This is particularly useful when screening aminobenzoic acid derivatives for PDE‑related activities, as it provides a baseline for assessing structure‑activity relationships without confounding PDE inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Aminopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.